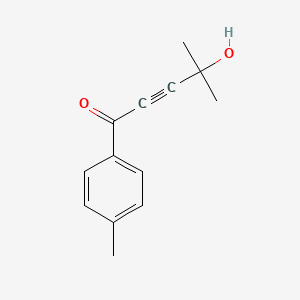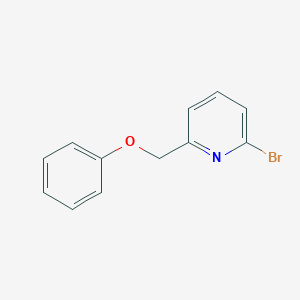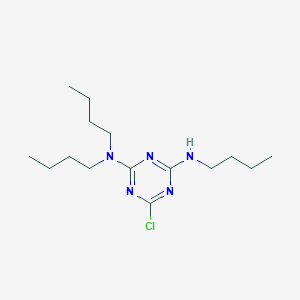![molecular formula C13H10N4O2S2 B14256626 Diazene, (4-nitrophenyl)[[(phenylamino)thioxomethyl]thio]- CAS No. 380149-09-7](/img/structure/B14256626.png)
Diazene, (4-nitrophenyl)[[(phenylamino)thioxomethyl]thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazene, (4-nitrophenyl)[[(phenylamino)thioxomethyl]thio]- is a complex organic compound with the molecular formula C13H10N4O2S2. This compound is known for its unique structure, which includes a diazene group, a nitrophenyl group, and a phenylamino thioxomethyl thio group. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, (4-nitrophenyl)[[(phenylamino)thioxomethyl]thio]- typically involves multiple steps. One common method includes the reaction of 4-nitroaniline with thiophosgene to form an intermediate, which is then reacted with phenylhydrazine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction conditions precisely. Safety measures are also crucial due to the potential hazards associated with the reagents and intermediates used in the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Diazene, (4-nitrophenyl)[[(phenylamino)thioxomethyl]thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives.
Aplicaciones Científicas De Investigación
Diazene, (4-nitrophenyl)[[(phenylamino)thioxomethyl]thio]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Diazene, (4-nitrophenyl)[[(phenylamino)thioxomethyl]thio]- involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The phenylamino thioxomethyl thio group can interact with proteins and enzymes, potentially inhibiting their activity.
Comparación Con Compuestos Similares
Similar Compounds
Azobenzene: Similar in structure but lacks the nitrophenyl and thioxomethyl thio groups.
4-Nitroazobenzene: Similar but does not have the phenylamino thioxomethyl thio group.
Uniqueness
Diazene, (4-nitrophenyl)[[(phenylamino)thioxomethyl]thio]- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
Propiedades
Número CAS |
380149-09-7 |
|---|---|
Fórmula molecular |
C13H10N4O2S2 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
[(4-nitrophenyl)diazenyl] N-phenylcarbamodithioate |
InChI |
InChI=1S/C13H10N4O2S2/c18-17(19)12-8-6-11(7-9-12)15-16-21-13(20)14-10-4-2-1-3-5-10/h1-9H,(H,14,20) |
Clave InChI |
SWXILQINSMGVHS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=S)SN=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzamide, N-(aminocarbonyl)-3-[(iodoacetyl)amino]-](/img/structure/B14256565.png)

![(2S)-2-Amino-3-{[tert-butyl(diphenyl)silyl]oxy}propan-1-ol](/img/structure/B14256571.png)
![[2,5-Bis(3,7-dimethyloctoxy)-4-(hydroxymethyl)phenyl]methanol](/img/structure/B14256585.png)




![7-Azabicyclo[4.1.0]hepta-2,4,6-triene, 1,5-difluoro-](/img/structure/B14256613.png)

![Cyclopentanone, 2-[phenyl[(trimethylsilyl)oxy]methyl]-](/img/structure/B14256620.png)
